1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
Description
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
Properties
CAS No. |
1338247-58-7 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28352 |
Synonyms |
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,4-dimethylpyrazine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the desired pyrazole ring .
Industrial Production Methods
Industrial production of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3,4-diMethyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.
3,4-diMethyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the cyclohexyl group.
1-cyclohexyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the methyl groups.
Uniqueness
1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
